molecular formula C15H20BFO2 B6235755 2-(3-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-62-9

2-(3-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6235755
CAS No.: 627526-62-9
M. Wt: 262.1
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Description

2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclopropyl group and a fluorine atom on the phenyl ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Miyaura borylation reaction, where an aryl halide (such as 3-cyclopropyl-5-fluorobromobenzene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically requires heating under an inert atmosphere to ensure the formation of the boronic ester intermediate, which is then hydrolyzed to yield the boronic acid derivative.

Industrial Production Methods: For industrial-scale production, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl compounds. It can also participate in other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a solvent (e.g., water/ethanol).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduced Products: Alcohols or other reduced derivatives.

  • Substituted Products: Amides, esters, or ethers resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the synthesis of biologically active compounds.

Biology: In biological research, 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to study enzyme inhibitors and other bioactive molecules. Its incorporation into biological systems can help elucidate the mechanisms of action of various biological processes.

Medicine: The compound's utility in drug discovery is significant, as it can be used to synthesize potential therapeutic agents. Its role in cross-coupling reactions allows for the rapid generation of diverse chemical libraries for screening against various disease targets.

Industry: In the chemical industry, this compound is used to produce intermediates for the manufacture of dyes, polymers, and other industrial chemicals. Its versatility and reactivity make it a valuable tool for developing new materials and processes.

Mechanism of Action

The mechanism by which 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium-boron complex, followed by oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl or vinyl halide, facilitating the formation of carbon-carbon bonds. The pathways involved include the formation of intermediates such as palladium-boron complexes and the subsequent steps leading to the final product.

Comparison with Similar Compounds

  • 3-Cyclopropyl-5-fluorophenylboronic Acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic acid derivative but without the phenyl group.

  • 3-Formylphenylboronic Acid: Similar phenylboronic acid derivative but with a formyl group instead of a cyclopropyl group.

Uniqueness: 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the cyclopropyl group and the fluorine atom on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions. This combination allows for the synthesis of a wide range of biologically active compounds and industrial intermediates.

Properties

CAS No.

627526-62-9

Molecular Formula

C15H20BFO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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